molecular formula C6H14<br>CH3CH2CH(CH3)CH2CH3<br>C6H14 B165638 3-Methylpentane CAS No. 96-14-0

3-Methylpentane

Cat. No.: B165638
CAS No.: 96-14-0
M. Wt: 86.18 g/mol
InChI Key: PFEOZHBOMNWTJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentane can be synthesized through various methods. One common method involves the hydrogenation of 3-methyl-2-pentene. This reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the fractional distillation of crude oil, where this compound is separated from other hydrocarbons based on its boiling point .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methylpentane involves its role as a nonpolar solvent. It interacts with other nonpolar substances through weak intermolecular forces, such as Van der Waals forces, enabling it to dissolve these substances and form homogeneous solutions . This property makes it useful in various experimental procedures, particularly in the extraction and purification of organic compounds.

Comparison with Similar Compounds

Uniqueness: 3-Methylpentane is unique due to its specific structure, which influences its physical and chemical properties. For example, its boiling point and solubility differ from those of its isomers, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-methylpentane
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InChI

InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3
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InChI Key

PFEOZHBOMNWTJB-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CC
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Molecular Formula

Record name 3-METHYLPENTANE
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DSSTOX Substance ID

DTXSID8052647
Record name 3-Methylpentane
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Molecular Weight

86.18 g/mol
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Physical Description

Gas or Vapor, Liquid; Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

63.271 °C, 63.3 °C, 572 °F
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Flash Point

-6.6 °C, <20 °F (< -7 °C) (Closed cup), -54 to 19 °F
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Solubility

Sol in ethanol, carbon tetrachloride; miscible in ether, acetone, benzene, heptane, In water, 17.9 mg/L at 25 °C, Solubility in water: none
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Density

0.66431 g/cu cm at 20 °C; 0.65976 g/cu cm at 25 °C, Liquid density = 664.31 kg/cu m at 20 °C, Relative density (water = 1): 0.66, 0.65-0.66
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Vapor Density

3.0 (AIR= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

190.0 [mmHg], 190 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 20.5, 1 mmHg
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Color/Form

Colorless liquid

CAS No.

96-14-0
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Melting Point

-162.9 °C, -118 °C, -245 to -148 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpentane
Reactant of Route 2
3-Methylpentane
Reactant of Route 3
3-Methylpentane
Reactant of Route 4
3-Methylpentane
Reactant of Route 5
3-Methylpentane
Reactant of Route 6
3-Methylpentane
Customer
Q & A

ANone: 3-methylpentane has the molecular formula C6H14 and a molecular weight of 86.18 g/mol.

A: Gas chromatography (GC) [, , ] is commonly used to separate and identify this compound. Mass spectrometry (MS) [, , ] is often coupled with GC for definitive identification and quantification. Additionally, nuclear magnetic resonance (NMR) [] spectroscopy can be used to elucidate the structure and study the behavior of this compound.

A: this compound is a common solvent used in organic synthesis due to its relatively low polarity and good solvation properties for a variety of organic compounds. []

A: this compound is often used as a reactant in studies focusing on isomerization and dehydrogenation reactions over various catalysts, such as platinum [, ] and molybdenum carbide [].

A: Common products observed include isomers like n-hexane, 2-methylpentane, and cyclic hydrocarbons like methylcyclopentane. [, , ] The specific product distribution depends on the reaction conditions and the catalyst used.

A: Research on platinum catalysts suggests that the ring opening of methylcyclopentane, a product of this compound dehydrocyclization, can occur through two parallel pathways, resulting in different ratios of 2-methylpentane and n-hexane. [] This highlights the potential for controlling product selectivity by tuning catalyst properties and reaction conditions.

A: Subacute inhalation studies on rats showed no observable adverse effects at exposures up to 4,540 ppm [, ]. In a combined repeated-dose and reproductive/developmental oral toxicity study in rats, the no-observed-adverse-effect-level (NOAEL) for this compound was determined to be 300 mg/kg/day for repeated-dose toxicity and 1000 mg/kg/day for reproductive/developmental toxicity. []

A: Researchers have utilized gas chromatography coupled with mass spectrometry (GC/MS) for quantifying this compound and its metabolites in urine samples from workers exposed to commercial hexane. [, , ]

A: Studies have shown that this compound can be biodegraded under methanogenic conditions by indigenous microbes found in oil sands tailings ponds. [, ] This degradation pathway is of particular interest due to the presence of iso-alkanes, including this compound, in oil sands tailings and their potential for long-term greenhouse gas emissions.

A: Databases such as the NIST Chemistry WebBook and the CCCBDB provide valuable thermochemical data, including heats of formation and entropies for this compound and related isomers. []

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